2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide
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Overview
Description
2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring and the sulfonyl group. The final step involves the attachment of the phenoxyacetamide moiety. The reactions are usually carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, piperidine derivatives, and sulfonyl-containing compounds. Examples include:
- 4-methyl-1-phenyl-1H-pyrazole
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)
- 1-(1-Boc-piperidin-4-yl)pyrazole-4-boronic acid pinacol ester .
Uniqueness
What sets 2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[4-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-20-9-8-16(19-20)13-6-10-21(11-7-13)26(23,24)15-4-2-14(3-5-15)25-12-17(18)22/h2-5,8-9,13H,6-7,10-12H2,1H3,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOTXYRITOERCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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